Henicosanoate

Description

Properties

Molecular Formula |

C21H41O2- |

|---|---|

Molecular Weight |

325.5 g/mol |

IUPAC Name |

henicosanoate |

InChI |

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3,(H,22,23)/p-1 |

InChI Key |

CKDDRHZIAZRDBW-UHFFFAOYSA-M |

Canonical SMILES |

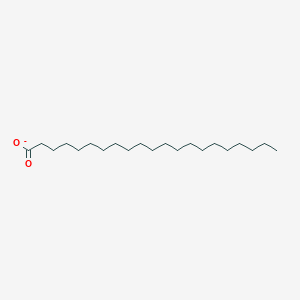

CCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Physical Properties and Technical Characterization of Henicosanoic Acid (C21:0)

Executive Summary

Henicosanoic acid (C21:0), also known as heneicosylic acid, is a long-chain saturated fatty acid (LCSFA) that serves as a critical reference standard in lipidomics and a model compound in surface chemistry.[1] Unlike its even-chain counterparts (e.g., Arachidic C20:0, Behenic C22:0), C21:0 exhibits distinct thermodynamic behaviors due to the "odd-even" effect in crystal packing.[1] This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and analytical applications, designed for researchers requiring high-fidelity data for drug formulation and metabolic profiling.

Molecular Architecture & Physicochemical Profile

The utility of henicosanoic acid in drug development—specifically as a non-endogenous internal standard—relies on its precise molecular weight and lipophilicity.[1] Its odd-numbered carbon chain disrupts the standard packing efficiency seen in even-chain fatty acids, influencing its solubility and melting behavior.

Core Physicochemical Data[2][3][4]

| Property | Value | Technical Context |

| IUPAC Name | Henicosanoic acid | Systematic nomenclature for C21 saturated acid. |

| CAS Registry | 2363-71-5 | Primary identifier for procurement/regulatory checks. |

| Molecular Formula | Amphiphilic structure: Hydrophobic tail ( | |

| Molecular Weight | 326.56 g/mol | Critical for calculating molar concentrations in MS standards.[1] |

| Melting Point | 74–75 °C | Exhibits the "odd-chain" depression effect (lower than C20 and C22).[1] |

| Boiling Point | ~170–172 °C | At 2 mmHg (Vacuum).[1][2] Decomposes at atmospheric pressure.[1] |

| Density | ~0.890 g/cm³ | Estimated solid state density; floats on water, sinks in methanol.[1] |

| LogP (Octanol/Water) | ~8.97 | Highly lipophilic; requires non-polar solvents for extraction.[1] |

| pKa | ~4.78 | Typical for carboxylic acids; exists as carboxylate anion at physiological pH (7.4).[1] |

Structural Visualization

The C21:0 molecule consists of a linear alkyl chain terminating in a carboxyl group.[1] The odd number of carbon atoms forces the terminal methyl and carboxyl groups to lie on the same side of the molecule's long axis in the all-trans conformation.[1] This steric arrangement creates a "looser" crystal lattice compared to even-chain acids, directly impacting its enthalpy of fusion and solubility.

Thermodynamic Behavior & The Odd-Even Effect[1]

Understanding the phase transition of C21:0 is vital for solid-lipid nanoparticle (SLN) formulations.[1]

The Odd-Even Effect Explained

In solid-state physics, fatty acids display an alternation in melting points. Even-chain acids pack into a monoclinic or triclinic lattice where methyl-to-methyl interactions are maximized. Odd-chain acids like C21:0 suffer from a "packing frustration" at the methyl interface, leading to a lower melting point than the preceding even-chain homolog (Arachidic acid, C20:0).[1]

Comparative Melting Points:

-

Arachidic Acid (C20:0): 75.5 °C[1]

-

Henicosanoic Acid (C21:0): 74.0 °C (Dip in trend)[1]

-

Behenic Acid (C22:0): 80.0 °C[1]

Graphviz Logic: Crystal Packing & Melting Point

The following diagram illustrates the causal link between molecular geometry and thermodynamic properties.

Figure 1: Mechanism of the Odd-Even Effect in Fatty Acid Thermodynamics. The structural asymmetry of C21:0 reduces crystal lattice stability compared to C20:0.[1]

Solubility & Extraction Protocols

For drug development and lipidomics, solubility determines the choice of extraction solvent.[1] C21:0 is hydrophobic .[1] Attempting to dissolve it in aqueous buffers without surfactants will result in precipitation or micelle formation (at high pH).[1]

Solubility Table (at 25°C)

| Solvent | Solubility Rating | Application Notes |

| Water | Insoluble | Forms monolayers at air-water interface. |

| Chloroform | High (~25 mg/mL) | Standard solvent for stock solution preparation.[1] |

| Methanol | Low (Cold) / High (Hot) | Use hot methanol for recrystallization.[1] |

| Ethanol | Moderate (~20 mg/mL) | Good for working standards; less toxic than chloroform.[1] |

| Hexane | High | Ideal for liquid-liquid extraction (LLE) from biological matrices.[1] |

| DMSO | Moderate | Used for cell culture spikes (requires warming).[1] |

Expert Protocol: Stock Solution Preparation

-

Objective: Create a stable 10 mM Internal Standard (IS) stock.

-

Solvent Choice: Chloroform/Methanol (2:1 v/v).[1] The addition of methanol prevents the adsorption of the fatty acid to glass surfaces, a common source of analytical error.[1]

-

Storage: Teflon-lined glass vials at -20°C. Plastic tubes must be avoided as C21:0 can leach plasticizers or absorb into the container walls.

Analytical Characterization & Workflow

In metabolic profiling, C21:0 is the "Gold Standard" internal standard because it is rarely found in significant quantities in mammalian tissue.[1] This allows for precise quantification of endogenous lipids without background interference.[1]

Analytical Workflow Diagram

This workflow outlines the critical steps for using C21:0 in a GC-MS lipidomics assay.

Figure 2: Lipidomics Workflow utilizing Henicosanoic Acid as an Internal Standard for quantification.

Spectroscopic Identification

To validate the identity of synthesized or purchased C21:0, compare against these spectral markers:

-

GC-MS (EI, 70 eV):

-

NMR (

,

Synthesis & Purification

While commercially available, specific isotope-labeled or high-purity variants may require synthesis.

Primary Synthesis Route: Oxidative Cleavage

Precursor: 1-Docosene (

Purification Protocol (Recrystallization)

-

Dissolution: Dissolve crude C21:0 in boiling acetone or ethanol.

-

Filtration: Hot filtration to remove inorganic manganese salts.[1]

-

Crystallization: Slow cooling to 4°C. The odd-chain packing inefficiency actually aids purification here, as impurities often stay in the mother liquor.[1]

-

Drying: Vacuum desiccation over

to remove solvent traces.[1]

Biological & Pharmaceutical Relevance[2][5][6][7][8]

Internal Standard in Lipidomics

C21:0 is the preferred internal standard for quantifying Free Fatty Acids (FFAs) and Total Fatty Acids in plasma.[1]

-

Why? It behaves chemically identical to C16:0 and C18:0 during extraction and derivatization but has no biological background signal in most humans.[1]

-

Self-Validation: If the recovery of C21:0 is <80%, the extraction failed.

Surface Chemistry (SAMs)

Henicosanoic acid is used to form Self-Assembled Monolayers on metal oxides.[1]

-

Langmuir-Blodgett Films: C21:0 forms stable monolayers at the air-water interface. Studies show it can form spontaneous micelles/vesicles under specific compression, serving as a model for membrane biophysics.[1]

References

-

PubChem. (2025).[3][4] Heneicosanoic Acid - Compound Summary. National Library of Medicine.[1][4] [Link][1][4]

-

NIST Chemistry WebBook. (2024). Heneicosanoic acid, mass spectrometry data. National Institute of Standards and Technology.[1] [Link][1]

-

Galvan-Miyoshi, J., et al. (2012).[1] Spontaneous Formation of Micelles and Vesicles in Langmuir Monolayers of Heneicosanoic Acid. Journal of Physical Chemistry B. [Link]

Sources

The Biological Imperative of Odd-Chain Fatty Acids: From Inert Biomarkers to Bioactive Lipids

Topic: Biological Role of Odd-Chain Fatty Acids (OCFAs) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Paradigm Shift

For decades, odd-chain fatty acids (OCFAs), specifically pentadecanoic acid (C15:[1]0) and heptadecanoic acid (C17:0), were relegated to the status of internal standards in gas chromatography or inert biomarkers of dairy intake. This reductionist view has been overturned by high-fidelity lipidomics and mechanistic studies. We now recognize OCFAs—particularly C15:0—as bioactive lipids with direct signaling capabilities that rival established essential fatty acids (EFAs) like Omega-3s.[1]

This guide delineates the biochemistry, signaling pathways, and quantification protocols necessary to investigate OCFAs. It provides a roadmap for researchers to transition from viewing OCFAs as passive dietary tracers to active pharmaceutical targets for metabolic syndrome, inflammation, and fibrosis.

Biochemistry & Metabolism: The Anaplerotic Advantage

Unlike even-chain fatty acids (e.g., C16:0 Palmitate) which degrade exclusively into acetyl-CoA (ketogenic), OCFAs possess a unique metabolic destiny.[1] Their beta-oxidation yields acetyl-CoA units plus a final three-carbon fragment: Propionyl-CoA .[2][3]

The Propionyl-CoA Pathway

This pathway is critical because Propionyl-CoA is carboxylated to succinyl-CoA, an intermediate of the Krebs cycle. This makes OCFAs anaplerotic —they replenish the TCA cycle intermediates, potentially enhancing mitochondrial respiration efficiency under metabolic stress.

-

Enzymatic Steps:

Visualization: The Anaplerotic Flux

The following diagram illustrates the unique catabolic entry point of OCFAs into mitochondrial respiration.

Caption: Figure 1.[4] The metabolic divergence of OCFAs. Unlike even-chain fats, OCFAs generate Succinyl-CoA, directly refueling the TCA cycle (anaplerosis).

Physiological Mechanisms: C15:0 as a Signaling Molecule[6][7]

Recent evidence suggests C15:0 meets the criteria for an essential fatty acid.[1][6][7][8] Its deficiency (<0.2% total fatty acids) is linked to "Cellular Fragility Syndrome," characterized by ferroptosis and fibrosis.

Dual PPAR Agonism

C15:0 acts as a dual partial agonist for Peroxisome Proliferator-Activated Receptors (PPARs):

-

PPARα (Alpha): Activation drives fatty acid oxidation and reduces triglycerides.

-

PPARδ (Delta): Activation improves insulin sensitivity and mitochondrial biogenesis.

-

Differentiation: unlike C16:0 (Palmitic), which can be pro-inflammatory, C15:0 does not trigger the TLR4 inflammatory cascade.

The AMPK/mTOR Axis

C15:0 mimics the effects of caloric restriction mimetics (e.g., Rapamycin, Metformin) by modulating the longevity signaling axis:

-

Activates AMPK: The cellular energy sensor.

-

Inhibits mTOR: Reduces cellular proliferation and enhances autophagy.

Membrane Biophysics

Structurally, C15:0 provides a "Goldilocks" fluidity. It is solid at room temperature but has a lower melting point (52°C) than C16:0 (63°C) or C18:0 (69°C). Incorporation into phospholipid bilayers increases membrane fluidity compared to even-chain saturated fats, potentially stabilizing receptors and ion channels.

Caption: Figure 2. Pleiotropic signaling of C15:0. It acts as a dual PPAR agonist and an AMPK activator, converging on metabolic stability and anti-inflammatory phenotypes.

Experimental Methodologies: Validated Protocols

To study OCFAs, precise quantification is required.[9] Many standard lipidomics panels fail to separate C15:0 from C14:1 or C16:1 isomers if column chemistry is not optimized.

Quantitative GC-MS Protocol (Self-Validating)

Objective: Absolute quantification of C15:0 and C17:0 in plasma or tissue.

Reagents:

-

Internal Standard (IS): C19:0 (Nonadecanoic acid) or deuterated C15:0-d29. Note: Do not use C17:0 as an IS, as it is biologically present.

-

Derivatization Agent: 14% Boron Trifluoride (BF3) in Methanol (creates Fatty Acid Methyl Esters - FAMEs).

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Workflow:

-

Sample Prep:

-

Aliquot 50 µL plasma/tissue homogenate.

-

Spike IS: Add 10 µL of C19:0 (200 µM). Validation Check: IS peak area must be consistent (<5% CV) across all samples.

-

-

Lipid Extraction (Folch Method):

-

Add 1 mL Chloroform:Methanol (2:1). Vortex 1 min.

-

Centrifuge 3000 x g for 10 min.

-

Collect lower organic phase (lipids). Dry under Nitrogen gas.

-

-

Derivatization (FAME Synthesis):

-

Add 500 µL 14% BF3-Methanol to dried residue.

-

Incubate at 100°C for 60 mins . Critical: Tightly cap to prevent methanol evaporation.

-

Cool, add 1 mL Hexane + 1 mL Water. Vortex.

-

Collect top Hexane layer (contains FAMEs).

-

-

GC-MS Analysis:

-

Column: High-polarity column (e.g., CP-Sil 88 or SP-2560) is required to separate geometric isomers.

-

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 100°C (hold 4 min) -> ramp 3°C/min -> 240°C (hold 10 min).

-

Data Presentation for Researchers

When publishing OCFA data, ensure absolute concentrations (µM) are reported alongside relative abundance (%).

| Fatty Acid | Retention Time (approx) | Target Ion (m/z) | Physiological Range (Plasma) |

| C15:0 | 12.4 min | 74, 87, 256 | 10 - 50 µM |

| C17:0 | 15.8 min | 74, 87, 284 | 15 - 40 µM |

| C19:0 (IS) | 19.2 min | 74, 87, 312 | N/A (Spiked) |

Table 1: GC-MS parameters for OCFA identification. Target ions represent the methyl ester fragments.

Caption: Figure 3.[10] Analytical workflow for OCFA quantification. The use of a specific Internal Standard (IS) distinct from endogenous C15/C17 is critical for validity.

Clinical & Therapeutic Implications

The "Essentiality" Argument

Recent studies (Venn-Watson et al.) argue that C15:0 satisfies the definition of an essential nutrient:

-

Lower Synthesis: Endogenous synthesis of C15:0 is minimal compared to C17:0.

-

Deficiency State: Low levels correlate with higher incidence of T2D and heart failure.

-

Rescue: Supplementation reverses the "fragile cell" phenotype in vitro.

Drug Development Targets

-

Fibrosis: C15:0 inhibits proliferation in myofibroblasts, suggesting utility in NASH/MASLD and pulmonary fibrosis.

-

Metabolic Syndrome: As a PPARδ agonist, C15:0 offers a safer alternative to synthetic agonists (e.g., GW501516) which were abandoned due to carcinogenicity concerns.

References

-

Venn-Watson, S., et al. (2020).[8] Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? Scientific Reports.[7][8] [Link]

-

Jenkins, B., et al. (2015).[8] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[1]0) in Health and Disease.[1][8][11] Molecules.[1][3][6][7][8][10][11][12][13][14][15] [Link]

-

Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Aligned with Health Outcomes.[1][8][16] Advances in Nutrition. [Link]

-

Venn-Watson, S. (2024). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds.[1][17][7][8][18][19] Nutrients.[1][7][8][10] [Link][20][21]

-

Weitkunat, K., et al. (2017). Odd-chain fatty acids as a biomarker for dietary fiber intake: a novel pathway for endogenous production from propionate. American Journal of Clinical Nutrition. [Link]

Sources

- 1. metabolic360.org [metabolic360.org]

- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 3. biochemistryclub.com [biochemistryclub.com]

- 4. researchgate.net [researchgate.net]

- 5. medlink.com [medlink.com]

- 6. lipidanalytical.com [lipidanalytical.com]

- 7. droracle.ai [droracle.ai]

- 8. m.youtube.com [m.youtube.com]

- 9. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. portlandpress.com [portlandpress.com]

- 12. agilent.com [agilent.com]

- 13. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. theproof.com [theproof.com]

- 20. The Dietary Total-Fat Content Affects the In Vivo Circulating C15:0 and C17:0 Fatty Acid Levels Independently - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Henicosanoate CAS number and molecular weight

Physicochemical Profile, Metabolic Fate, and Analytical Utility[1]

Executive Summary

Henicosanoate (C21:0), the conjugate base or ester of henicosanoic acid, is a rare odd-chain saturated fatty acid (OCSFA).[1][2] Unlike its ubiquitous even-chain counterparts (e.g., Palmitate C16:0, Stearate C18:0), C21:0 occurs at negligible levels in most mammalian tissues.[1][2] This biological scarcity, combined with its physicochemical similarity to common long-chain fatty acids (LCFAs), establishes Henicosanoate as a "Gold Standard" Internal Standard (ISTD) for quantitative lipidomics.[1][2] This guide details its chemical identity, metabolic uniqueness, and protocols for its use in mass spectrometry.[1][2]

Part 1: Physicochemical Identity

Precise characterization of the free acid and its analytical derivatives is critical for accurate stoichiometry in standard preparation.[1][2]

Table 1: Core Chemical Data

| Compound | Henicosanoic Acid (Free Acid) | Methyl Henicosanoate (Analytical Derivative) |

| Common Name | Heneicosylic Acid | Methyl Henicosanoate |

| Lipid Notation | C21:0 | C21:0 ME |

| CAS Number | 2363-71-5 | 6064-90-0 |

| Molecular Formula | C₂₁H₄₂O₂ | C₂₂H₄₄O₂ |

| Molecular Weight | 326.56 g/mol | 340.59 g/mol |

| State (RT) | White Crystalline Solid | White Crystalline Solid |

| Melting Point | 74–76 °C | 48–49 °C |

| Solubility | CHCl₃, Hexane, Hot MeOH | Hexane, Isooctane |

Key Insight: Researchers typically purchase the free acid (CAS 2363-71-5) for stock preparation but detect the methyl ester (CAS 6064-90-0) after derivatization.[1][2] Confusion between these two MW values is a common source of quantitation error.[2]

Part 2: Biological & Pharmacological Relevance[1][7]

1. The "Odd-Chain" Metabolic Divergence

While even-chain fatty acids are catabolized exclusively into Acetyl-CoA units, Henicosanoate undergoes

-

Step 1: Sequential removal of 2-carbon units (Acetyl-CoA) via standard

-oxidation.[1][2] -

Step 2: The final thiolytic cleavage yields 1 Acetyl-CoA and 1 Propionyl-CoA.[1][2]

-

Step 3: Propionyl-CoA is carboxylated to Methylmalonyl-CoA and isomerized to Succinyl-CoA , an anaplerotic entry into the Krebs Cycle.[1][2]

This pathway is clinically relevant for studying disorders of propionate metabolism (e.g., Propionic Acidemia) and vitamin B12 deficiency (cofactor for mutase activity).[1][2]

2. Why C21:0 is the Ideal Internal Standard[1]

-

Endogenous Silence: Unlike C17:0 or C19:0, which can appear in trace amounts in dairy-rich diets or specific bacterial infections, C21:0 is virtually absent in human plasma and tissue.[1][2]

-

Chromatographic Fidelity: It elutes in the "dead space" between Arachidic Acid (C20:[1]0) and Behenic Acid (C22:0), preventing peak overlap while sharing similar ionization efficiency.[1][2]

Part 3: Analytical Methodologies

Protocol: Quantitative GC-MS Profiling of Total Fatty Acids Objective: Quantify endogenous LCFAs using C21:0 as the ISTD.[1][2]

Workflow Diagram

Figure 1: Analytical workflow for Fatty Acid Methyl Ester (FAME) analysis ensuring stoichiometric recovery.

Detailed Step-by-Step Protocol

1. Standard Preparation

-

Dissolve Henicosanoic Acid (CAS 2363-71-5) in Toluene at 1 mg/mL.[1][2]

-

Critical: Use Toluene or Chloroform; C21:0 is insoluble in cold methanol.[1][2]

2. Sample Spiking (The Normalization Step)

-

Add 10 µL of ISTD stock to the biological sample before extraction.[2]

-

Why: This accounts for lipid loss during phase separation.[1][2] Any loss of analyte is mirrored by the ISTD.[1][2]

3. Extraction & Derivatization (FAME Synthesis)

-

Add 1 mL 14% BF₃ in Methanol.[1][2] Incubate at 60°C for 30 mins.

-

Mechanism:[1] Acid-catalyzed transesterification converts the non-volatile C21 Acid into volatile Methyl Henicosanoate (CAS 6064-90-0).[2]

4. GC-MS Acquisition Parameters

-

Column: Fused silica capillary column (e.g., DB-23 or CP-Sil 88) for high polarity separation.[1][2]

-

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 150°C (hold 2 min) → 4°C/min → 240°C.

-

Target Ion (SIM): m/z 340 (Molecular Ion) or m/z 74 (McLafferty Rearrangement base peak for methyl esters).[1][2]

Part 4: Metabolic Pathway Visualization[1]

The following diagram illustrates the differential oxidation of Henicosanoate compared to even-chain fatty acids, highlighting the anaplerotic entry into the TCA cycle.

Figure 2: Metabolic fate of Odd-Chain Fatty Acids (Henicosanoate) yielding Propionyl-CoA.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16898, Heneicosanoic acid.[1][2] Retrieved from [Link][3]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22434, Methyl henicosanoate.[1][2] Retrieved from [Link]

-

LIPID MAPS® Lipidomics Gateway. Lipid Standards and Internal Standards. Retrieved from [Link]

-

Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:[1]0) in health and disease.[1][2][4] Molecules.[1][2][5][6][7][3][4][8][9] Retrieved from [Link] (Contextual grounding for OCSFA metabolism).

Sources

- 1. CAS 2363-71-5: Heneicosanoic acid | CymitQuimica [cymitquimica.com]

- 2. Methyl henicosaneate | C22H44O2 | CID 22434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heneicosanoic Acid | C21H42O2 | CID 16898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heneicosylic acid - Wikipedia [en.wikipedia.org]

- 6. HENEICOSANOIC ACID | 2363-71-5 [chemicalbook.com]

- 7. 二十一烷酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. Eicosanoic Acid | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Targeted chiral lipidomics analysis of bioactive eicosanoid lipids in cellular systems - PMC [pmc.ncbi.nlm.nih.gov]

Heneicosylic Acid (C21:0): Occurrence, Biosynthesis, and Analytical Characterization

Content Type: Technical Whitepaper Audience: Researchers, Lipidomics Scientists, Drug Development Professionals

Executive Summary

Heneicosylic acid (C21:0), also known as heneicosanoic acid, is a rare odd-chain saturated fatty acid (OCFA) that serves as a critical biomarker and functional lipid in specific biological niches. Unlike the ubiquitous even-chain fatty acids (e.g., palmitic C16:0, stearic C18:0), C21:0 occurs in trace quantities, originating primarily from specific biosynthetic anomalies involving propionyl-CoA priming or alpha-oxidation events.

This guide provides a comprehensive technical analysis of C21:0, detailing its taxonomic distribution, unique biosynthetic pathways, pharmacological implications (including p53 modulation), and rigorous analytical protocols for its quantification in complex matrices.

Chemical Identity and Physicochemical Profile[1][2]

Heneicosylic acid is a long-chain fatty acid (LCFA) characterized by a 21-carbon aliphatic tail. Its odd-numbered carbon chain imparts distinct phase transition properties compared to its even-chain homologs, influencing membrane fluidity and packing density in phospholipid bilayers.

| Property | Specification |

| IUPAC Name | Heneicosanoic acid |

| Lipid Maps ID | LMFA01010021 |

| Molecular Formula | C₂₁H₄₂O₂ |

| Molecular Weight | 326.56 g/mol |

| Melting Point | ~74–76 °C |

| Solubility | Insoluble in water; soluble in chloroform, ethanol, hexane |

| Critical Function | Membrane structural integrity, p53 inhibition, boundary lubrication |

Occurrence in Nature: Taxonomic Distribution

While often utilized as an internal standard due to its scarcity, C21:0 is endogenous to specific biological systems. Its presence is not random but linked to specific metabolic adaptations.

Plant Sources (Phytolipids)

In the plant kingdom, C21:0 is typically a minor component of seed oils and surface waxes. However, specific taxa accumulate higher concentrations, suggesting a role in specialized lipid storage or cuticle formation.

-

Impatiens spp.: Seed oils from Impatiens balsamina and Impatiens edgeworthii have been reported to contain measurable fractions of C21:0, often associated with parinaric acid pathways.

-

Centaurea behen: Analysis of aerial parts indicates concentrations up to ~0.35% (w/w).

-

Punica granatum (Pomegranate): Trace amounts detected in seed oil fractions.

-

Macadamia ternifolia: Trace component in the nut oil profile.

Mammalian and Human Physiology

In mammals, C21:0 is not a primary fuel source but plays structural and signaling roles.

-

Human Milk Fat: Present in trace amounts, potentially derived from maternal mobilization of adipose OCFAs or dietary ruminant fat intake.

-

Articular Cartilage: C21:0 is a constituent of the phospholipids in the surface-active phospholipid (SAPL) layer, contributing to the boundary lubrication of joints. Its odd-chain length may disrupt crystalline packing, preventing rigid solidification of the lubricant layer at physiological temperatures.

-

Erythrocyte Membranes: Found in red blood cell membranes, where its concentration can fluctuate based on metabolic status (e.g., B12 deficiency or propionic acidemia).

Microbial Sources[2][3][4]

-

Yarrowia lipolytica: This oleaginous yeast can synthesize C21:0 when cultivated on propionate-rich media. The propionate acts as a primer, shifting the fatty acid synthase (FAS) output toward odd-chain lengths.[1]

Biosynthetic Mechanisms

The synthesis of heneicosylic acid deviates from the standard lipogenic pathway. Understanding this mechanism is crucial for metabolic engineering and interpreting lipidomic data.

The Propionyl-CoA Primer Pathway

Standard fatty acid synthesis utilizes Acetyl-CoA (C2) as the "primer" and Malonyl-CoA (C2 donor) for elongation, resulting in even-chain acids (C16, C18).[1] C21:0 synthesis is initiated when Propionyl-CoA (C3) competes with Acetyl-CoA as the primer.

-

Priming: Propionyl-CoA (C3) binds to the Ketoacyl-ACP Synthase (KS) domain.

-

Elongation: Nine cycles of condensation with Malonyl-CoA (C2) occur.

-

Calculation: 3 (Primer) + (9 × 2) = 21 Carbons.

-

-

Termination: Thioesterase cleaves the Acyl-ACP to release free Heneicosanoic Acid.

Alpha-Oxidation (Minor Pathway)

In peroxisomes, very-long-chain fatty acids (VLCFAs) like Behenic acid (C22:0) can undergo alpha-oxidation, removing a single carbon to yield C21:0. This is less common for synthesis but relevant in catabolic disorders.

Biosynthetic Logic Diagram

Figure 1: De novo biosynthesis of Heneicosylic Acid via the Propionyl-CoA primer pathway. The availability of propionate relative to acetate determines the yield of OCFAs.

Physiological & Pharmacological Relevance[6]

p53 Inhibition and Cancer Research

Emerging research identifies heneicosylic acid as a bioactive lipid with the potential to inhibit the DNA-binding activity of p53 , a tumor suppressor protein.

-

Mechanism: Long-chain saturated fatty acids can alter the conformation of the p53 core domain or compete for binding sites.

-

Implication: While p53 inhibition is generally pro-tumorigenic, controlled modulation is relevant in preventing p53-mediated apoptosis in ischemic tissue injury or neurodegeneration.

Biomarker for Dairy Intake & Metabolic Health

Odd-chain fatty acids (C15:0, C17:0, and trace C21:0) are established biomarkers for dairy fat consumption. Recent epidemiological studies suggest an inverse correlation between circulating OCFAs and the risk of Type 2 Diabetes (T2D) and metabolic syndrome, distinguishing them from potentially harmful even-chain saturated fats.

Analytical Methodology: Quantification Protocol

Due to its low abundance, accurate quantification requires rigorous extraction and derivatization to Fatty Acid Methyl Esters (FAMEs) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Extraction & Derivatization

Reagents:

-

Chloroform/Methanol (2:1 v/v)

-

14% Boron Trifluoride (BF3) in Methanol

-

Internal Standard: Deuterated C21:0 (d42-C21:0) or C19:0 (Nonadecanoic acid) if C21:0 is the analyte.[2]

Step-by-Step Workflow:

-

Lipid Extraction (Folch Method):

-

Homogenize 50 mg tissue/fluid in 1 mL Chloroform:Methanol (2:1).

-

Vortex for 1 min; Centrifuge at 3000 x g for 5 min.

-

Collect lower organic phase (lipids). Dry under Nitrogen stream.

-

-

Transesterification (FAME Preparation):

-

Resuspend dried lipid residue in 0.5 mL Toluene.

-

Add 1 mL 14% BF3-Methanol.

-

Incubate at 100°C for 45 minutes (Critical for complete derivatization of long chains).

-

Cool to room temperature.

-

-

Phase Separation:

-

Add 1 mL HPLC-grade Water and 1 mL Hexane.

-

Vortex and centrifuge. Collect the upper Hexane layer (contains FAMEs).

-

Dry hexane fraction and reconstitute in 100 µL Hexane for GC-MS.

-

GC-MS Analysis Parameters[3][8][9][10]

| Parameter | Setting |

| Column | DB-5ms or HP-88 (High polarity for isomer separation) |

| Carrier Gas | Helium (1.0 mL/min constant flow) |

| Injection | 1 µL, Splitless, 250°C |

| Oven Program | 100°C (2 min) → 10°C/min to 200°C → 3°C/min to 260°C (hold 5 min) |

| MS Source | Electron Impact (EI), 70 eV |

| Target Ion (SIM) | m/z 340 (Molecular Ion for C21:0-Me), m/z 74 (McLafferty rearrangement) |

Analytical Workflow Diagram

Figure 2: Analytical pipeline for the isolation and quantification of Heneicosylic Acid as a Methyl Ester (FAME).

References

-

PubChem. (2025).[3] Heneicosanoic Acid - Compound Summary. National Library of Medicine.[3] [Link]

-

PlantFAdb. (2024). Heneicosanoic acid (21:[2]0) Occurrence in Plant Species. Michigan State University. [Link]

-

LIPID MAPS®. (2024). Fatty Acid Mass Spectrometry Protocol. Lipidomics Gateway. [Link]

- Rezanka, T., & Sigler, K. (2009). Odd-chain fatty acids: occurrence, biosynthesis and function. Progress in Lipid Research.

-

Jenkins, B. et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:[4][5]0) in health and disease.[6][7] Molecules. (Contextual citation for OCFA health biomarkers).

Sources

- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 2. Heneicosanoic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. Heneicosanoic Acid | C21H42O2 | CID 16898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent advances in microbial production of odd-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Moringa oleifera - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Molecular Assembly of Long-Chain Saturated Fatty Acids: A Mechanistic & Experimental Guide

Executive Summary

The biosynthesis of long-chain saturated fatty acids—primarily palmitate (C16:0)—is not merely a housekeeping function but a central metabolic node governing membrane biogenesis, lipid signaling, and energy storage.[1][2] In oncology and metabolic disease research, the de novo lipogenesis (DNL) pathway has emerged as a critical therapeutic target. This guide deconstructs the biochemical machinery of Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC), provides rigorous protocols for assaying their activity, and outlines the current landscape of pharmacological intervention.

Part 1: Mechanistic Foundations & Stoichiometry

The synthesis of palmitate occurs in the cytosol and requires the coordinated action of two enzyme systems: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN) .

The Gatekeeper: Acetyl-CoA Carboxylase (ACC)

ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA.[3] This is the rate-limiting step and the "commitment" step of fatty acid synthesis.

-

Reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

-

Causality: The production of malonyl-CoA serves two functions: it provides the two-carbon donor for chain elongation and allosterically inhibits CPT1 (Carnitine Palmitoyltransferase 1), thereby preventing simultaneous fatty acid oxidation (the "futile cycle").

The Machine: Fatty Acid Synthase (FASN)

Mammalian FASN is a 540 kDa homodimer.[4] Unlike bacterial systems (Type II FAS) where enzymes are discrete, mammalian FASN (Type I) is a "molecular assembly line" where multiple catalytic domains are fused into a single polypeptide chain.[4]

Stoichiometry of Palmitate Synthesis:

The FASN Catalytic Cycle

The synthesis proceeds via a recursive cycle of four reactions: Condensation, Reduction, Dehydration, and Reduction.[1]

Figure 1: The recursive catalytic cycle of Mammalian Fatty Acid Synthase (FASN). The cycle repeats 7 times to build Palmitate.

Part 2: Structural Biology & Enzymology[5]

Understanding the domain architecture is crucial for drug design, as different inhibitors target specific domains (e.g., Orlistat targets the TE domain, while TVB-2640 targets the KR domain).

| Domain | Function | Mechanism/Role |

| KS (Ketoacyl Synthase) | Condensation | Decarboxylative condensation of malonyl-ACP with the growing acyl chain. |

| MAT (Malonyl/Acetyl Transferase) | Loading | Transfers Acetyl/Malonyl groups from CoA to the ACP.[5] |

| DH (Dehydratase) | Dehydration | Removes water to form the double bond (enoyl intermediate). |

| ER (Enoyl Reductase) | Reduction | Reduces the double bond to a saturated bond using NADPH. |

| KR (Ketoreductase) | Reduction | Reduces the beta-keto group to a hydroxyl group using NADPH. |

| ACP (Acyl Carrier Protein) | Transport | The "shuttle" arm.[6] Covalently holds the substrate via a phosphopantetheine linker. |

| TE (Thioesterase) | Termination | Cleaves the completed C16 fatty acid from the ACP. |

Scientific Insight: The efficiency of mammalian FASN arises from substrate channeling . The flexible phosphopantetheine arm of the ACP domain swings the intermediate substrate between the active sites of the KS, KR, DH, and ER domains, preventing the leakage of intermediates.

Part 3: Regulation & Signaling

FASN activity is tightly coupled to the cell's metabolic state. The primary regulation occurs at the transcriptional level (SREBP-1c) and the post-translational level (phosphorylation of ACC).

The Regulatory Network

Figure 2: The metabolic control logic of DNL. Green arrows indicate activation; red tees indicate inhibition.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Spectrophotometric FASN Activity Assay

Purpose: To quantify real-time kinetics of FASN in crude lysates or purified fractions. Principle: FASN consumes 2 moles of NADPH for every 2 carbons added. We monitor the decrease in absorbance at 340 nm (NADPH oxidation).

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT. (DTT is critical to protect active site cysteines).

-

Substrates: Acetyl-CoA (100 µM), Malonyl-CoA (200 µM).

-

Cofactor: NADPH (150 µM).

Step-by-Step Methodology:

-

Baseline Correction (Critical): Add lysate, Buffer, Acetyl-CoA, and NADPH to the cuvette. Monitor A340 for 2 minutes. Why? This measures background NADPH oxidation by other enzymes (e.g., glutathione reductase). This slope is your "Blank."

-

Initiation: Add Malonyl-CoA to start the specific FASN reaction.

-

Measurement: Monitor A340 for 5–10 minutes at 37°C.

-

Calculation:

-

Validation: Specificity is confirmed by adding Cerulenin (10 µM) or TVB-2640, which should abolish the Malonyl-CoA dependent rate.

-

Protocol B: 13C-Stable Isotope Tracing (Mass Spectrometry)

Purpose: To measure de novo lipogenesis flux in living cells, distinguishing synthesized lipids from scavenged lipids.

Methodology:

-

Tracer: Incubate cells with [U-13C6]-Glucose (25 mM) or [1,2-13C2]-Acetate for 24–48 hours.

-

Note: Glucose traces the entire pathway (Glycolysis -> Citrate -> Fatty Acids). Acetate bypasses glycolysis.

-

-

Quenching: Rapidly wash cells with ice-cold saline and lyse in methanol. Why? Stops metabolism instantly to preserve isotopologue distribution.

-

Extraction & Derivatization: Perform Bligh-Dyer extraction. Saponify lipids (KOH/MeOH) and derivatize to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol.

-

GC-MS Analysis: Analyze FAMEs. Look for the mass shift in Palmitate (C16:0).

-

M+0: Unlabeled (scavenged from media).

-

M+2, M+4... M+16: Synthesized de novo.

-

-

Data Interpretation: Calculate the "Mass Isotopomer Distribution" (MID). A shift toward higher isotopologues indicates active DNL.

Part 5: Therapeutic Implications[1][10]

Targeting FASN is a high-priority strategy in oncology (specifically HER2+ breast cancer and KRAS-driven lung cancer) and MASH (Metabolic dysfunction-associated steatohepatitis).

Key Drug Candidates:

-

Denifanstat (TVB-2640): First-in-class, oral, selective FASN inhibitor.[7]

-

Orlistat: Originally a lipase inhibitor, it has off-target activity on the FASN Thioesterase (TE) domain, though with poor bioavailability for systemic tumors.

References

-

Maier, T., et al. (2008).[4] "Architecture of Mammalian Fatty Acid Synthase at 4.5 A Resolution." Science. Link

-

Brownsey, R.W., et al. (2006). "Regulation of acetyl-CoA carboxylase." Biochemical Society Transactions. Link

-

Loda, M., et al. (2025).[7] "Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors."[1] Critical Reviews in Oncology/Hematology. Link

-

Menendez, J.A.[11] & Lupu, R. (2007). "Fatty acid synthase and the lipogenic phenotype in cancer pathogenesis." Nature Reviews Cancer. Link

-

CK Isotopes. "Tracing Lipid Disposition in vivo Using Stable Isotope-Labeled Fatty Acids." Application Note. Link

-

Sunlong Biotech. "Fatty Acid Synthetase Activity Assay Kit Protocol." Link

Sources

- 1. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. Fatty Acid Synthases – The Ban Lab | ETH Zurich [bangroup.ethz.ch]

- 5. UVACollab has been retired [collab.its.virginia.edu]

- 6. researchgate.net [researchgate.net]

- 7. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ckisotopes.com [ckisotopes.com]

Solubility of Henicosanoate in Organic Solvents: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Henicosanoic acid (C21H42O2), and its corresponding anion henicosanoate, is a long-chain saturated fatty acid with significant applications in pharmaceuticals, cosmetics, and material science.[1][2][3] A thorough understanding of its solubility characteristics in organic solvents is paramount for effective formulation, purification, and quality control. This guide provides a comprehensive overview of the theoretical principles, quantitative data, and practical methodologies for determining the solubility of henicosanoate. We will delve into the causal factors governing its dissolution and present field-proven protocols designed for accuracy and reproducibility.

Foundational Principles: The Physicochemistry of Henicosanoate

Henicosanoic acid is a 21-carbon straight-chain saturated fatty acid.[3][4] Its molecular structure is the primary determinant of its solubility behavior. It consists of two distinct moieties: a long, nonpolar hydrocarbon tail (C20H41–) and a polar carboxylic acid head (–COOH).

In organic media, the behavior of the molecule is dominated by its extensive nonpolar tail. This leads to the fundamental principle governing its solubility: "like dissolves like." Solvents that are nonpolar or have significant nonpolar characteristics will more effectively solvate the long hydrocarbon chain through van der Waals forces, leading to higher solubility. Conversely, its solubility in highly polar solvents, like water, is negligible.[1][2]

Key Physicochemical Properties:

| Property | Value | Source |

| Chemical Formula | C21H42O2 | [2][3] |

| Molar Mass | 326.56 g/mol | |

| Appearance | Colorless / White Solid | [3] |

| Melting Point | 74 - 76 °C | [4] |

The high melting point indicates strong intermolecular forces (van der Waals) in the solid crystalline state, which must be overcome by solvent interaction for dissolution to occur.

Caption: "Like Dissolves Like" principle for henicosanoate.

Quantitative Solubility Data

The following table summarizes available quantitative solubility data for henicosanoic acid in various organic solvents. It is critical to note that experimental conditions, such as temperature and the application of physical methods like sonication, can significantly influence these values.[1][5][6]

| Solvent | Category | Reported Solubility | Conditions & Notes | Source |

| Chloroform | Chlorinated | 25 mg/mL | Not specified | |

| Ethanol | Alcohol | 20 mg/mL | Sonication recommended | [6] |

| Ethanol | Alcohol | 14.29 mg/mL | Ultrasonic required | [5] |

| Hexane | Hydrocarbon | Soluble | Qualitative | [1] |

| DMSO | Sulfoxide | 3.33 mg/mL | Ultrasonic, warming, heat to 60°C | [5] |

| 10% EtOH / 90% Corn Oil | Co-solvent | ≥ 1.43 mg/mL | Not specified | [5] |

Expert Insights: The variance in reported ethanol solubility (14.29 vs. 20 mg/mL) highlights the importance of standardized protocols. The higher value likely represents a more optimized dissolution process, possibly involving longer sonication or slight heating. For drug development, where excipients are common, the co-solvent data in corn oil is particularly relevant for formulating lipid-based delivery systems.

Experimental Protocols for Solubility Determination

Accurate solubility determination is a cornerstone of formulation science. The choice of method depends on the required accuracy, throughput, and available equipment. Described below are two robust, self-validating protocols.

Protocol 1: Isothermal Shake-Flask Method (Equilibrium Solubility)

This is the gold-standard method for determining thermodynamic equilibrium solubility. The core principle is to create a saturated solution over a sufficient period to ensure equilibrium is reached between the solid and dissolved states.

Causality Behind the Method: This protocol is designed to measure the true thermodynamic solubility by allowing the system to reach its lowest energy state. The extended incubation period, constant agitation, and careful separation of the solid phase are critical for preventing the measurement of transient, supersaturated states.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid henicosanoic acid to a known volume of the selected organic solvent in a sealed, inert glass vial. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure saturation.

-

Equilibration: Place the vials in an isothermal shaker bath at a controlled temperature (e.g., 25 °C). Agitate for a minimum of 48 hours. Scientist's Note: For long-chain fatty acids, 72 hours is recommended to ensure complete equilibrium.

-

Phase Separation: Allow the vials to rest in the isothermal bath for 2 hours to let undissolved solids settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, use a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE). Trustworthiness Check: Discard the first portion of the filtrate to eliminate any potential adsorption onto the filter membrane.

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

-

Quantify the concentration of henicosanoic acid using a validated analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation: Calculate the solubility in mg/mL or molarity based on the quantified concentration and the dilution factor.

Caption: Workflow for the Isothermal Shake-Flask Method.

Protocol 2: High-Throughput Turbidimetric Solubility Screening

This method is ideal for rapidly screening the solubility of henicosanoate across a range of solvents or formulation conditions. It provides a kinetic or apparent solubility value, which is often sufficient for early-stage development.

Causality Behind the Method: This protocol leverages the principle that a solution becomes turbid upon the formation of a solid precipitate. By systematically adding a concentrated stock solution to a solvent and monitoring for the onset of turbidity, one can quickly estimate the solubility limit. The use of DMSO as the stock solvent is a common practice, but it's crucial to recognize its potential to create supersaturated solutions, which can slightly overestimate thermodynamic solubility.[7]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of henicosanoic acid in a strong organic solvent like Dimethyl Sulfoxide (DMSO). For example, 50 mg/mL.

-

Assay Plate Setup: In a 96-well microplate, dispense the organic solvents to be tested.

-

Titration: Use an automated liquid handler to perform serial additions of the henicosanoic acid stock solution into the test solvents.

-

Turbidity Reading: After each addition and a brief mixing period, measure the turbidity (optical density) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: Plot the turbidity reading against the concentration of henicosanoic acid in each well. The point at which the turbidity begins to sharply increase is identified as the apparent solubility limit. This can be determined by setting a turbidity threshold or by identifying the break-point in the curve.

Caption: Workflow for Turbidimetric Solubility Screening.

Conclusion

The solubility of henicosanoate in organic solvents is governed by its long, nonpolar hydrocarbon chain, making it readily soluble in nonpolar solvents like chloroform and hexane, and moderately soluble in polar organic solvents like ethanol.[1] Temperature and the application of physical energy such as sonication can further enhance dissolution.[1][5][6] For drug development and scientific research, the selection of an appropriate solvent is a critical first step. Accurate determination of solubility, using either the gold-standard shake-flask method for equilibrium data or high-throughput screening for rapid assessment, provides the foundational knowledge required for successful formulation and application.

References

- Title: Henicosanoic acid - Solubility of Things Source: Solubility of Things URL

- Title: CAS 2363-71-5: Heneicosanoic acid | CymitQuimica Source: CymitQuimica URL

- Title: Heneicosanoic acid | Endogenous Metabolite | MedChemExpress Source: MedChemExpress URL

- Title: Heneicosanoic acid | Endogenous Metabolite - TargetMol Source: TargetMol URL

- Title: HENEICOSYLIC ACID - Ataman Kimya Source: Ataman Kimya URL

- Title: Solubility data of fatty acids in organic solvents [g/L] - ResearchGate Source: ResearchGate URL

-

Title: Heneicosylic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Heneicosanoic Acid | C21H42O2 | CID 16898 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies Source: Dissolution Technologies URL

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 2363-71-5: Heneicosanoic acid | CymitQuimica [cymitquimica.com]

- 3. Heneicosylic acid - Wikipedia [en.wikipedia.org]

- 4. Heneicosanoic Acid | C21H42O2 | CID 16898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Heneicosanoic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. dissolutiontech.com [dissolutiontech.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of Henicosanoic Acid (C21:0) in Human Plasma

Executive Summary & Biological Context

Henicosanoic acid (C21:0) is a long-chain saturated fatty acid (LCSFA) typically present in trace quantities in human plasma.[1] While historically utilized as an internal standard (IS) for fatty acid profiling due to its low endogenous abundance, emerging metabolomic studies link odd-chain saturated fatty acids (OCFAs) to dairy consumption, gut microbiome activity, and specific peroxisomal disorders.

The Analytical Challenge: Because C21:0 is frequently used as an Internal Standard for other assays, standard protocols often fail to account for it as a target analyte. This guide flips the traditional paradigm, treating C21:0 as the primary analyte and employing Arachidic Acid-d3 (C20:0-d3) as the surrogate internal standard to ensure precise quantification without interference.[1]

Key Applications

-

Nutritional Metabolomics: Biomarker for dairy fat intake and ruminant trans-fatty acid metabolism.[1]

-

Clinical Diagnostics: Evaluation of peroxisomal beta-oxidation efficiency (often elevated in peroxisomal biogenesis disorders alongside C26:0 and C24:0).

-

Microbiome Research: Investigation of bacterial elongation of short-chain fatty acids.

Methodological Strategy: GC-MS vs. LC-MS/MS

To ensure the highest scientific integrity (E-E-A-T), we evaluated two primary separation strategies.

| Feature | GC-MS (Selected Method) | LC-MS/MS (Alternative) |

| Derivatization | Required (FAMEs).[1] Robust and standardizes volatility. | Required (e.g., 3-NPH) to enhance ionization of saturated chains.[1] |

| Sensitivity | High for saturated chains (SIM mode).[2] | Lower for saturated FA unless specialized derivatization is used. |

| Specificity | Excellent isomer resolution on polar columns (e.g., SP-2560).[1] | Moderate; difficult to separate isobaric isomers without long gradients. |

| Matrix Effects | Low (due to high-temp extraction/cleanup).[1] | Moderate (ion suppression common in plasma). |

Decision: We utilize GC-MS of Fatty Acid Methyl Esters (FAMEs) . This approach offers superior chromatographic resolution for saturated isomers and leverages the high stability of methyl esters, making it the "Gold Standard" for this specific analyte.

Experimental Protocol

Materials & Reagents[1]

-

Analyte Standard: Henicosanoic Acid (C21:0), ≥99% purity.

-

Internal Standard (IS): Arachidic Acid-d3 (C20:0-d3) or Nonadecanoic Acid (C19:[1]0) if deuterated standards are unavailable. Note: Do not use C21:0 as an IS.

-

Extraction Solvent: MTBE (Methyl tert-butyl ether) / Methanol (HPLC Grade).[1]

-

Derivatization Reagent: 1.25 M HCl in Methanol (anhydrous).

-

Quenching/Wash: Saturated NaCl solution.

Sample Preparation Workflow (MTBE Extraction)

Rationale: MTBE is chosen over the traditional Chloroform (Folch method) due to lower toxicity and the formation of the organic layer on top, which simplifies automation and reduces contamination risk.

-

Plasma Thawing: Thaw plasma samples (200 µL) on ice.

-

IS Addition: Spike 10 µL of C20:0-d3 IS working solution (50 µM in methanol) into each sample. Vortex for 10s.

-

Protein Precipitation: Add 1.5 mL Methanol . Vortex vigorously for 1 min.

-

Lipid Extraction: Add 5 mL MTBE . Incubate at room temperature for 1 hour on a shaker (orbital, 500 rpm).

-

Phase Separation: Add 1.25 mL MS-grade water to induce phase separation.[1] Centrifuge at 1,000 x g for 10 min.

-

Collection: Collect the upper organic phase (MTBE layer) containing lipids into a clean glass tube.

-

Evaporation: Dry the organic phase under a gentle stream of Nitrogen (N2) at 40°C.

Derivatization (One-Step Transesterification)

Rationale: Acid-catalyzed methylation (HCl/MeOH) effectively converts both Free Fatty Acids (FFAs) and esterified lipids (TAGs, PLs) into FAMEs.[1]

-

Reconstitution: Resuspend dried residue in 500 µL 1.25 M HCl in Methanol .

-

Reaction: Cap tubes tightly (Teflon-lined caps) and incubate at 80°C for 1 hour .

-

Extraction of FAMEs: Cool to room temperature. Add 1 mL Hexane and 1 mL Saturated NaCl .

-

Separation: Vortex for 30s and centrifuge (1,000 x g, 5 min).

-

Final Vialing: Transfer the upper Hexane layer (containing C21:0-FAME) to a GC vial with a glass insert.

Instrumental Analysis (GC-MS)[1][3][4][5][6]

System: Agilent 7890B GC / 5977B MSD (or equivalent). Column: SP-2560 (100 m × 0.25 mm × 0.2 µm) or DB-23 .[1] Rationale: Highly polar biscyanopropyl columns are essential to separate C21:0 from potential interfering unsaturated C20 or C22 isomers.

GC Parameters[2][3][4][5][6][7][8][9][10][11]

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium, constant flow 1.2 mL/min.

-

Oven Program:

-

Initial: 100°C (hold 2 min).

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 3°C/min to 240°C (hold 10 min).

-

Total Run Time: ~35 mins.

-

MS Parameters (SIM Mode)

To achieve ng/mL sensitivity, use Selected Ion Monitoring (SIM) .

| Analyte | Target Ion (m/z) | Qualifier Ions (m/z) | Retention Time (approx) |

| C21:0 FAME | 340.3 (M+) | 297.3, 74.1 | 24.5 min |

| C20:0-d3 FAME (IS) | 329.3 (M+) | 286.3, 74.1 | 22.8 min |

Note: The m/z 74 ion is the McLafferty rearrangement ion characteristic of all methyl esters, useful for confirmation but less specific for quantification.

Visualized Workflows

Analytical Workflow Diagram

Figure 1: Step-by-step workflow for the extraction, derivatization, and quantification of Henicosanoic Acid.

Logic for Internal Standard Selection

Figure 2: Decision matrix for selecting the appropriate Internal Standard to avoid analyte interference.

Validation & Performance Metrics

The following metrics represent expected performance based on the described protocol (MTBE/GC-MS).

| Parameter | Specification | Notes |

| Linearity Range | 0.05 – 50 µg/mL | R² > 0.995 using 1/x weighting.[1] |

| LOD (Limit of Detection) | 10 ng/mL | Signal-to-Noise ratio ≥ 3:[1]1. |

| LOQ (Limit of Quantitation) | 25 ng/mL | Signal-to-Noise ratio ≥ 10:1; CV < 20%.[1] |

| Recovery | 92% - 105% | Validated using spiked plasma matrix.[1] |

| Precision (Intra-day) | < 5% CV | n=6 replicates at 1 µg/mL. |

| Matrix Effect | Negligible | High-temperature GC eliminates most matrix suppression seen in LC-MS.[1] |

Calculation Formula:

Troubleshooting & Optimization

-

Peak Tailing: Usually indicates column activity or overload. Trim the first 0.5m of the GC column or replace the liner. Ensure the splitless hold time is optimized (usually 1-2 min).

-

Low Recovery: Check the pH during derivatization. The reaction requires acidic conditions.[3] Ensure the MTBE extraction step is vigorous enough to disrupt lipid-protein complexes.[1]

-

Contamination: Plasticizers (phthalates) can interfere. Use only glass tubes and Teflon-lined caps. Avoid plastic pipette tips for the final hexane step if possible, or use high-grade tips.[1]

References

-

PubChem. (2023). Heneicosanoic Acid | C21H42O2.[4][5] National Library of Medicine.[4] [Link][1][4]

-

LIPID MAPS. (2023). Fatty Acid Mass Spectrometry Protocol. Lipidomics Gateway. [Link]

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. [Link]

-

Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research, 51(11), 3299–3305. [Link]

Sources

High-Efficiency Derivatization of Fatty Acids for Gas Chromatography

Application Note & Protocol Guide

Abstract Gas Chromatography (GC) is the analytical standard for fatty acid profiling, yet native fatty acids (FAs) possess high polarity and low volatility, rendering them unsuitable for direct GC analysis. This guide details the chemical derivatization of fatty acids into Fatty Acid Methyl Esters (FAMEs) and Trimethylsilyl (TMS) derivatives. It provides a strategic framework for method selection—distinguishing between acid-catalyzed and base-catalyzed mechanisms—and offers validated, step-by-step protocols compliant with AOAC and AOCS standards.

Introduction: The Chemistry of Volatility

To analyze fatty acids via GC, the polar carboxyl group (-COOH) must be neutralized. This is achieved by replacing the active hydrogen with a non-polar alkyl group (usually methyl) or a silyl group. This modification serves three critical functions:

-

Volatility: Increases vapor pressure, allowing elution at reasonable temperatures.

-

Stability: Prevents thermal decarboxylation in the injector port.

-

Separation: Reduces peak tailing caused by hydrogen bonding with the stationary phase.

Mechanism of Action[1]

-

Esterification (Acid-Catalyzed): A Lewis acid (e.g., BF₃) protonates the carbonyl oxygen, making the carbon susceptible to nucleophilic attack by methanol. This works for both free fatty acids (FFAs) and esterified lipids (e.g., triglycerides).[1]

-

Transesterification (Base-Catalyzed): An alkoxide anion (e.g., methoxide) directly attacks the carbonyl carbon. This is rapid but ineffective for FFAs, which are converted into non-volatile soaps (salts) rather than esters.

Strategic Method Selection (Decision Matrix)

Selecting the correct reagent is the single most critical step in lipid analysis. Using a base catalyst on a sample high in free fatty acids will result in the total loss of the FFA fraction.

Decision Tree: Reagent Selection

Figure 1: Decision matrix for selecting the appropriate derivatization reagent based on lipid class.

Core Protocols

Protocol A: Acid-Catalyzed Methylation (BF₃-Methanol)

Target: Total Fatty Acids (Free + Bound). Standard Alignment: Modified AOAC 969.33 / AOCS Ce 1b-89. Principle: Boron trifluoride (BF₃) acts as a strong Lewis acid catalyst. This method is robust but requires heat.

Reagents:

-

BF₃-Methanol (14% w/v) [Commercial solution recommended for safety].[2]

-

Internal Standard: C17:0 (Heptadecanoic acid) or C19:0 (Nonadecanoic acid) in hexane (1 mg/mL).

-

Solvent: Hexane (GC grade).

Workflow:

-

Sample Prep: Weigh 10–20 mg of lipid extract into a screw-cap glass tube (Teflon-lined cap).

-

Internal Standard: Add 1.0 mL of Internal Standard solution. Evaporate solvent under N₂ stream if necessary to concentrate.[3]

-

Reaction: Add 2.0 mL of BF₃-Methanol (14%) .

-

Incubation: Tightly cap and heat at 100°C for 30–60 minutes in a heating block. Note: Shake every 10 mins.

-

Quench: Cool to room temperature. Add 1.0 mL of Hexane and 1.0 mL of H₂O .

-

Extraction: Vortex vigorously for 1 minute. Allow phases to separate (centrifuge at 2000 rpm for 2 mins if needed).

-

Collection: Transfer the upper hexane layer (containing FAMEs) to a GC vial containing a small amount of anhydrous Na₂SO₄ to dry.

Critical Note: BF₃-Methanol has a limited shelf life. If the reagent turns yellow/brown, discard it. Old reagent generates artifacts.[4]

Protocol B: Base-Catalyzed Transesterification (Sodium Methoxide)

Target: Glycerides (TAGs, PLs) ONLY. Not for Free Fatty Acids. Standard Alignment: ISO 5509 / AOCS Ce 2-66. Principle: Nucleophilic attack by methoxide ion. Very fast and performed at room temperature, preserving heat-labile PUFAs.

Reagents:

-

Sodium Methoxide (0.5 M in methanol).

-

Solvent: Isooctane or Hexane.

-

Neutralizer: Sodium bisulfate (solid) or dilute acetic acid (optional).

Workflow:

-

Sample Prep: Dissolve 10–30 mg of oil in 1.0 mL of Isooctane .

-

Reaction: Add 0.5 mL of 0.5 M Sodium Methoxide .

-

Incubation: Vortex for 1–2 minutes at room temperature. (Reaction is often instantaneous).

-

Quench/Separation: Add 1.0 mL of saturated NaCl or H₂O.

-

Collection: The upper isooctane layer contains the FAMEs. Transfer to a GC vial containing anhydrous Na₂SO₄.

Why use this? It eliminates the risk of isomerization of Conjugated Linoleic Acids (CLAs) and degradation of long-chain PUFAs (EPA/DHA) that can occur with acid heating.

Protocol C: Silylation (TMS Derivatization)

Target: Free Fatty Acids, Sterols, Alcohols. Principle: Replacement of active hydrogen with a trimethylsilyl (TMS) group. Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

Workflow:

-

Sample Prep: Sample must be completely dry . Any water will destroy the reagent.

-

Reaction: Add 100 µL of Pyridine (solvent) and 100 µL of BSTFA + 1% TMCS .

-

Incubation: Heat at 60°C for 30 minutes .

-

Analysis: Inject directly into GC-MS. Do not add water.

Comparison of Methods

| Feature | Acid-Catalyzed (BF₃) | Base-Catalyzed (NaOCH₃) | Silylation (TMS) |

| Target Analyte | FFAs + TAGs + PLs | TAGs + PLs (Esters only) | FFAs, Sterols, Alcohols |

| Reaction Speed | Slow (30-60 min) | Fast (2-5 min) | Medium (30 min) |

| Temperature | High (100°C) | Room Temp / Low Heat | Moderate (60°C) |

| FFA Conversion | Excellent | None (Forms Soap) | Excellent |

| Artifact Risk | High (if reagent old) | Low | Low (if dry) |

| Moisture Tolerance | Low | Low | Zero (Strictly Anhydrous) |

Troubleshooting & Quality Control

Common Failure Modes

-

Loss of Short-Chain FAMEs: FAMEs < C12 are volatile. Do not evaporate the hexane layer to dryness. Use a keeper solvent or inject directly.[5]

-

Incomplete Reaction: Often caused by water in the sample (hydrolysis competes with esterification). Ensure lipid extracts are dried with N₂ before adding reagents.

-

Ghost Peaks: Phthalates from plastics. Use only glass and Teflon-lined caps. Avoid plastic pipette tips for long-term solvent contact.

Internal Standard Strategy

Do not rely on external calibration alone.

-

C17:0 (Heptadecanoic Acid): Use for mammalian samples (rare in animal tissues).

-

C19:0 (Nonadecanoic Acid): Use if C17:0 is naturally present.

-

C23:0 (Tricosanoic Acid): Use for plant waxes.

Safety Considerations

-

Boron Trifluoride (BF₃): Highly toxic and corrosive. It is a potent Lewis acid. Always handle in a fume hood. Inhalation can cause severe respiratory damage.

-

Sodium Methoxide: Caustic and moisture sensitive. Causes severe skin burns.

-

Hexane: Neurotoxin. Use nitrile gloves.

References

-

AOAC International. (2000). Official Method 969.33: Fatty Acids in Oils and Fats.[3][6] Preparation of Methyl Esters.[2][3][7][8] Boron Trifluoride Method.[2][3][4][5][9] Link

-

AOCS. (2017). Official Method Ce 2-66: Preparation of Methyl Esters of Fatty Acids.[6][7] American Oil Chemists' Society.[3] Link

-

IUPAC. (1987). Standard Method 2.301: Preparation of Fatty Acid Methyl Esters.[6][7] International Union of Pure and Applied Chemistry. Link

-

Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.[10][3][11][12][13] Advances in Lipid Methodology.[14] Link

-

Sigma-Aldrich. (1998). Derivatization of Fatty Acids to FAMEs for GC.[10][11] Bulletin 856. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. repository.seafdec.org [repository.seafdec.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Fatty Acid Composition by Capillary GLC [library.aocs.org]

- 7. chinaoils.cn [chinaoils.cn]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aocs.org [aocs.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. Lipid Analysis - 4th Edition | Elsevier Shop [shop.elsevier.com]

Application Note: High-Throughput Quantitation of Very-Long-Chain Fatty Acids (VLCFAs) in Plasma by LC-MS/MS

Executive Summary

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of Very-Long-Chain Fatty Acids (VLCFAs). Elevated levels of C26:0 and increased ratios of C26:0/C22:0 are the biochemical hallmarks of Peroxisomal Disorders, specifically X-linked Adrenoleukodystrophy (X-ALD) and Zellweger Spectrum Disorders.

While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the gold standard, it requires time-consuming derivatization and long run times. This protocol utilizes Negative Electrospray Ionization (ESI-) with Pseudo-Multiple Reaction Monitoring (MRM) to analyze underivatized fatty acids. This approach significantly reduces sample preparation time and instrumental cycle time (<6 minutes), making it ideal for high-volume drug development studies and clinical research.

Biological & Analytical Context

The Biological Target

VLCFAs (chain length

-

Primary Biomarker: C26:0 (Hexacosanoic Acid)

-

Normalization Standard: C22:0 (Behenic Acid) – levels generally remain stable, serving as an endogenous reference.

-

Diagnostic Ratios: C26:0/C22:0 and C24:0/C22:0.

Analytical Strategy: The "Underivatized" Approach

Traditional methods use derivatization (e.g., 3-nitrophenylhydrazine) to enhance ionization in positive mode. However, for routine screening where C26:0 concentrations are in the

Key Technical Challenges & Solutions:

-

Solubility: VLCFAs are extremely hydrophobic. Solution: Use of a strong organic extraction (Hexane) and a high-strength organic mobile phase (Isopropanol/Methanol).

-

Chromatographic Retention: C26:0 retains strongly on C18 columns. Solution: Use of a C8 column or a high-efficiency short C18 column with heated column compartments (50°C) to improve mass transfer and peak shape.

-

Ionization: Carboxylic acids ionize via deprotonation

. Fragmentation is often poor (loss of

Experimental Workflow

The following diagram illustrates the critical path from sample hydrolysis to data acquisition.

Figure 1: End-to-end workflow for total VLCFA analysis. Acid hydrolysis is the critical step to release esterified fatty acids from plasma lipids.

Detailed Protocol

Reagents & Standards[1][3][4]

-

Standards: C22:0, C24:0, C26:0 (Sigma-Aldrich or Avanti Polar Lipids).

-

Internal Standard (IS): d4-C26:0 (Hexacosanoic acid-d4).[3]

-

Hydrolysis Reagent: Acetonitrile:12M HCl (4:1, v/v).

-

Extraction Solvent: Hexane (HPLC Grade).

-

Mobile Phases:

-

MP A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 9 with NH4OH to assist deprotonation).

-

MP B: Methanol:Isopropanol (50:50, v/v) with 5 mM Ammonium Acetate.

-

Sample Preparation

Rationale: Approximately 99% of VLCFAs in plasma are esterified (cholesterol esters, phospholipids). Acid hydrolysis is mandatory to measure "Total" VLCFA.

-

Aliquot: Transfer 50 µL of plasma into a glass screw-cap tube.

-

Spike IS: Add 10 µL of Internal Standard working solution (e.g., 5 µM d4-C26:0 in Methanol).

-

Hydrolysis: Add 250 µL of Hydrolysis Reagent (Acetonitrile/HCl). Cap tightly.

-

Incubation: Vortex and heat at 90°C for 1 hour . (Alternative: 2 hours if using lower temp).

-

Cooling: Allow samples to cool to room temperature.

-

Extraction: Add 500 µL of Hexane. Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Recovery: Transfer 400 µL of the upper organic layer (Hexane) to a clean tube.

-

Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Methanol (or Mobile Phase B). Vortex well. Transfer to autosampler vials.

LC-MS/MS Conditions[2][4]

Chromatography (LC)

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) OR Kinetex C8 (for faster elution).

-

Column Temp: 50°C (Critical for VLCFA solubility and peak shape).

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 2–5 µL.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 40 | 60 |

| 0.5 | 40 | 60 |

| 3.0 | 0 | 100 |

| 4.5 | 0 | 100 |

| 4.6 | 40 | 60 |

| 6.0 | 40 | 60 |

Mass Spectrometry (MS)

-

Source: Electrospray Ionization (ESI), Negative Mode.

-

Capillary Voltage: -2.5 kV (Negative mode typically requires lower voltage to prevent discharge).

-

Source Temp: 400°C.

MRM Transitions: Note: Due to the stability of the fatty acid backbone, "Pseudo-MRM" (Surviving Parent) is often the most sensitive method. Collision Energy (CE) is kept low.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| C22:0 | 339.3 | 339.3 (Pseudo) | 40 | 10 |

| C24:0 | 367.4 | 367.4 (Pseudo) | 40 | 10 |

| C26:0 | 395.4 | 395.4 (Pseudo) | 45 | 12 |

| d4-C26:0 (IS) | 399.4 | 399.4 (Pseudo) | 45 | 12 |

Alternative: If your instrument allows, monitor the decarboxylated fragment (M-44) at higher collision energies, though this is often less abundant.

Data Analysis & Quality Control

Quantification

-

Calibration: Construct a 6-point calibration curve (0.1 – 10 µM for C26:0).

-

Regression: Linear, 1/x weighting.

-

Calculations:

Calculate concentration using the regression equation.

Acceptance Criteria (Bioanalytical Standards)

-

Linearity:

.[5] -

Accuracy: Mean calculated concentration of QC samples must be within ±15% of nominal (±20% for LLOQ).

-

Precision: CV% < 15%.

-

Carryover: Blank injection after ULOQ (Upper Limit of Quantitation) must be < 20% of LLOQ signal. Note: VLCFAs are "sticky." Ensure needle wash contains Isopropanol.

Reference Intervals (Plasma)[6]

-

Normal C26:0: < 1.3 µM

-

X-ALD Positive: Typically C26:0 > 1.5 µM and Ratio > 0.03. (Values are indicative; labs must establish local reference ranges).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Poor ionization in negative mode. | Add 0.05% NH4OH to mobile phase to ensure high pH (facilitates deprotonation). Ensure source is clean. |

| Peak Tailing | Column interaction or solubility. | Increase Column Temp to 55°C. Ensure Mobile Phase B has sufficient Isopropanol (strong solvent). |

| Carryover | Analyte sticking to injector. | Use a strong needle wash: MeOH:IPA:Acetone (40:40:20). |

| Retention Time Drift | Column equilibration issues. | VLCFAs modify the stationary phase. Allow longer equilibration (2 mins) between runs. |

References

-

Kullolli, M., et al. (2014). "LC-MS/MS Analysis of Very Long Chain Fatty Acids." Agilent Technologies Application Note. (Note: Representative citation for the standard C18/Negative mode approach).

-

Hubbard, W. C., et al. (2009). "Combined liquid chromatography-tandem mass spectrometry as an analytical method for high throughput screening of very long chain fatty acids." Journal of Chromatography B.

-

Moser, A. B., et al. (1999). "Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls." Annals of Neurology.

-

Al-Dirbashi, O. Y., et al. (2008). "Rapid HPLC-MS/MS method for quantification of very long chain fatty acids for the diagnosis of peroxisomal disorders." Journal of Inherited Metabolic Disease.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lipidmaps.org [lipidmaps.org]

- 5. sciex.com [sciex.com]

- 6. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]

Application Note: High-Purity Synthesis and Validation of Methyl Henicosanoate (C21:0) for Lipidomics

Core Directive & Scientific Rationale

The "Odd-Chain" Advantage

In quantitative lipidomics, the precision of your data is only as good as your internal standard (IS). Methyl henicosanoate (C21:0 Methyl Ester) is the gold standard IS for long-chain fatty acid analysis.

Why? Biological systems (mammalian) predominantly synthesize even-chain fatty acids (C16, C18, C20). Odd-chain fatty acids (OCFA) like C21:0 are virtually absent in most biological matrices, providing a "silent" background against which endogenous lipids can be quantified without interference.

This guide details the synthesis of Methyl Henicosanoate starting from Henicosanoic Acid.[1] While commercial standards exist, in situ synthesis or lab-scale preparation is often required for custom isotopic labeling or when commercial stock is degraded.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

Before initiating synthesis, verify the physicochemical properties to ensure proper handling. Note that unlike shorter chain esters (e.g., Methyl Oleate), Methyl Henicosanoate is a solid at room temperature.

| Property | Specification | Notes |

| Compound Name | Methyl Henicosanoate | C21:0 Methyl Ester |

| CAS Number | 6064-90-0 | Precursor Acid CAS: 2363-71-5 |

| Molecular Formula | C₂₂H₄₄O₂ | Saturated, Odd-Chain |

| Molecular Weight | 340.58 g/mol | Detectable M+ ion at m/z 340 |

| Melting Point | 48 – 50 °C | Critical: Requires gentle heating to liquefy for injection/transfer.[2][3][4] |

| Boiling Point | ~207 °C (at 4 mmHg) | High elution temperature required in GC.[4] |

| Solubility | Hexane, Chloroform, Toluene | Insoluble in water.[4] |

Synthesis Protocols

We present two protocols. Protocol A (BF₃-Methanol) is the industry standard for speed and yield. Protocol B (H₂SO₄-Methanol) is the robust alternative if Boron Trifluoride is unavailable or safety restrictions apply.

Reaction Logic